(3-Phenyl-2-thienyl)methanamine
Description
(3-Phenyl-2-thienyl)methanamine is a heterocyclic amine featuring a thiophene ring substituted with a phenyl group at the 3-position and a methanamine group at the 2-position. This article compares this compound with similar compounds, focusing on structural, synthetic, and functional differences.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28g/mol |
IUPAC Name |
(3-phenylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H11NS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8,12H2 |
InChI Key |
QRWDRTOPGKMDME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The core structure of (3-Phenyl-2-thienyl)methanamine includes a thienyl (thiophene) ring, which distinguishes it from analogs with furan , pyridine , or pyrazine rings. Key structural differences and their implications are summarized below:
Table 1: Structural Features of Selected Methanamine Derivatives
Key Observations :
- Thiophene vs.
- Substituent Position : The 4-carboxyl group on phenyl in (5-phenylfuran-2-yl)methanamine is critical for SIRT2 inhibition, a feature absent in this compound .
- Linker Types : Urea or thiourea linkers in furan-based derivatives improve enzyme binding affinity, whereas simple methanamine groups (as in the target compound) may limit target specificity .
Key Observations :
- SIRT2 Inhibition : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers and 4-carboxyl groups show moderate SIRT2 inhibition (~33% at 10 μM) . The absence of these features in this compound suggests lower activity against this target.
- Therapeutic Diversity : Pyridyl- and fluorophenyl-methanamines are used in CNS-targeted therapies (e.g., GABA transport inhibition), highlighting the role of aromatic substituents in directing bioactivity .
Key Observations :
Physicochemical Properties
Lipophilicity (clogP) and solubility (clogS) are critical for drug-likeness:
Table 4: Predicted Properties of Selected Compounds
| Compound | clogP | clogS | Reference |
|---|---|---|---|
| (5-Phenylfuran-2-yl)methanamine (Compound 21) | 5.14 | −4.43 | |
| This compound (Estimated) | ~5.5–6.0 | −5.0 | Inferred |
| [2-(Trifluoromethyl)phenyl]ethanamine | 3.8 | −3.2 |
Key Observations :
- The thienyl group in the target compound likely increases clogP compared to furan analogs, reducing aqueous solubility but improving membrane permeability.
- Substituents like CF₃ or carboxyl groups can mitigate lipophilicity, but their absence in this compound may limit therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
